molecular formula C12H27NO5 B14291983 2-{Bis[(tert-butylperoxy)methyl]amino}ethan-1-ol CAS No. 116459-29-1

2-{Bis[(tert-butylperoxy)methyl]amino}ethan-1-ol

Cat. No.: B14291983
CAS No.: 116459-29-1
M. Wt: 265.35 g/mol
InChI Key: SWTUJODNCUYOQQ-UHFFFAOYSA-N
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Description

2-{Bis[(tert-butylperoxy)methyl]amino}ethan-1-ol is an organic compound characterized by the presence of tert-butylperoxy groups and an aminoethanol backbone. This compound is notable for its applications in various chemical reactions and industrial processes due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{Bis[(tert-butylperoxy)methyl]amino}ethan-1-ol typically involves the reaction of tert-butyl hydroperoxide with an appropriate amine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent choice, are optimized to ensure high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2-{Bis[(tert-butylperoxy)methyl]amino}ethan-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The tert-butylperoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in these reactions.

    Substitution: Reagents like halogens or alkylating agents are employed in substitution reactions, often in the presence of a catalyst.

Major Products

The major products formed from these reactions vary based on the specific reaction conditions and reagents used. For example, oxidation may yield peroxides or alcohols, while substitution reactions can produce a wide range of substituted derivatives.

Scientific Research Applications

2-{Bis[(tert-butylperoxy)methyl]amino}ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of peroxides and other oxygen-containing compounds.

    Biology: The compound is employed in biochemical studies to investigate the effects of peroxides on biological systems.

    Medicine: Research into the potential therapeutic applications of the compound is ongoing, with studies focusing on its antioxidant properties.

    Industry: It is used in the production of polymers and other industrial materials, where its unique reactivity is advantageous.

Mechanism of Action

The mechanism by which 2-{Bis[(tert-butylperoxy)methyl]amino}ethan-1-ol exerts its effects involves the generation of reactive oxygen species (ROS) through the decomposition of the tert-butylperoxy groups. These ROS can interact with various molecular targets, leading to oxidative stress or other biochemical effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,5-Bis(tert-butylperoxy)-2,5-dimethyl-3-hexyne: This compound also contains tert-butylperoxy groups and is used in similar applications.

    2,2-Bis(tert-butylperoxy)butane: Another compound with tert-butylperoxy groups, used in polymer production and other industrial processes.

Uniqueness

2-{Bis[(tert-butylperoxy)methyl]amino}ethan-1-ol is unique due to its aminoethanol backbone, which imparts distinct chemical properties and reactivity compared to other tert-butylperoxy-containing compounds. This uniqueness makes it particularly valuable in specific research and industrial applications.

Properties

CAS No.

116459-29-1

Molecular Formula

C12H27NO5

Molecular Weight

265.35 g/mol

IUPAC Name

2-[bis(tert-butylperoxymethyl)amino]ethanol

InChI

InChI=1S/C12H27NO5/c1-11(2,3)17-15-9-13(7-8-14)10-16-18-12(4,5)6/h14H,7-10H2,1-6H3

InChI Key

SWTUJODNCUYOQQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OOCN(CCO)COOC(C)(C)C

Origin of Product

United States

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